4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether
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Overview
Description
4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether is a complex organic compound that features a piperazine ring, a thiazole ring, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether typically involves multiple steps, including the formation of the piperazine and thiazole rings, followed by their coupling. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring . The thiazole ring can be synthesized through the reaction of thioamides with α-haloketones . The final step involves the coupling of the piperazine and thiazole rings under basic conditions, often using reagents such as diphenylvinylsulfonium triflate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiazole ring may interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to various effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Benzyl-1-piperazinyl)benzaldehyde
- 4-(4-Methyl-1-piperazinyl)methyl benzylamine
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether is unique due to its combination of a piperazine ring, a thiazole ring, and a benzoyl group This combination imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
[4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-18-9-7-16(8-10-18)19-15-27-21(22-19)24-13-11-23(12-14-24)20(25)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJLQFPFMYJEFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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